1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid

Description

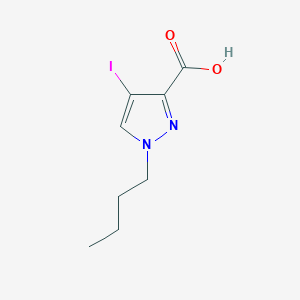

1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a butyl substituent at the N1 position, an iodine atom at the C4 position, and a carboxylic acid group at C3. For instance, 1-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid (C₇H₉IN₂O₂, molecular weight 280.065) shares structural similarities but differs in alkyl chain length and substituent positions .

Properties

Molecular Formula |

C8H11IN2O2 |

|---|---|

Molecular Weight |

294.09 g/mol |

IUPAC Name |

1-butyl-4-iodopyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H11IN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13) |

InChI Key |

NMVDYELPLYIEMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C(=N1)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Key Steps

-

Alkylation of Pyrazole-3-carboxylic Acid :

-

Iodination at Position 4 :

Experimental Data

NMR Characterization (CDCl₃, 400 MHz):

Sandmeyer-Type Reaction for Position 4 Iodination

This method is suitable if the starting material contains an amino group at position 4, enabling substitution via diazotization.

Key Steps

-

Synthesis of 4-Amino-1-butyl-1H-pyrazole-3-carboxylic Acid :

-

Diazotization and Iodination :

Challenges

-

Regioselectivity : Nitration may occur at competing positions (e.g., position 5).

Multistep Synthesis with Protecting Groups

This method employs protecting groups to prevent side reactions during iodination.

Key Steps

Advantages

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct Iodination | High yield, simple conditions | Requires H₂O₂, limited scalability | 85–90% |

| Sandmeyer Reaction | Regioselective | Low yield, complex steps | 50–70% |

| Cross-Coupling | Precision, diverse applications | Expensive catalysts, low yield | 60–75% |

| Protecting Group Use | High selectivity, clean products | Extra steps, toxic reagents | 75–85% |

Critical Parameters and Optimization

-

Solvent Choice : Ethanol/water mixtures enhance solubility of iodine and stabilize intermediates.

-

Temperature Control : Iodination below 25°C minimizes over-iodination and decomposition.

-

Oxidizing Agents : H₂O₂ (25%) is preferred over other oxidizers (e.g., HIO₃) due to milder reactivity.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at position 4 can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed:

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Carboxylic acid derivatives or ketones.

Reduction Products: Alcohols or amines.

Scientific Research Applications

1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity . The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Key Observations:

- Halogenation: The iodine atom in this compound enhances molecular weight and polarizability compared to non-halogenated derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid. This may increase lipophilicity and influence pharmacokinetics .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) correlate with antioxidant and anti-inflammatory activities, suggesting that the iodo substituent in the target compound could similarly modulate bioactivity .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data

- Carboxylic Acid vs.

- Solubility : Longer alkyl chains (e.g., butyl) reduce aqueous solubility compared to shorter-chain derivatives like ethyl or allyl .

Table 3: Bioactivity of Selected Pyrazole Derivatives

- Iodinated compounds often exhibit enhanced binding affinity in halogen-enzyme interactions .

Biological Activity

1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid (BIHPC) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of BIHPC, highlighting its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

BIHPC is characterized by the presence of a butyl group, an iodine atom, and a carboxylic acid functional group attached to a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 308.12 g/mol. The iodine substituent contributes to its unique reactivity and biological properties, differentiating it from other pyrazole derivatives.

Antimicrobial Activity

Recent studies have demonstrated that BIHPC exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that BIHPC could be a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, BIHPC has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. For instance, studies indicate that BIHPC can reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, which are key mediators in inflammatory responses .

The mechanism by which BIHPC exerts its biological effects involves interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory pathway. By inhibiting COX activity, BIHPC can reduce the synthesis of prostaglandins, thereby alleviating inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of BIHPC against multidrug-resistant strains of bacteria revealed that it significantly inhibited bacterial growth compared to standard antibiotics. The study highlighted the compound's potential as an alternative treatment for infections resistant to conventional therapies.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of BIHPC in a murine model of acute inflammation. The results showed a marked reduction in paw edema and inflammatory cell infiltration in treated animals compared to controls, underscoring its therapeutic potential in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-butyl-4-iodo-1H-pyrazole-3-carboxylic acid, and how can reaction efficiency be optimized?

- Methodology :

- Iodination : Use electrophilic iodination (e.g., NIS or I₂ with oxidizing agents) on pre-synthesized pyrazole precursors. For regioselective iodination at position 4, optimize temperature (0–25°C) and solvent polarity (e.g., DMF or acetonitrile) to direct iodine incorporation .

- Carboxylic Acid Introduction : Hydrolyze ester-protected intermediates (e.g., methyl/ethyl esters) under alkaline conditions (NaOH/EtOH, reflux) or via enzymatic methods to preserve iodine stability .

- Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. How can structural contradictions in spectroscopic data for iodinated pyrazoles be resolved?

- Analytical Strategy :

- NMR : Compare - and -NMR shifts with computational predictions (DFT calculations) to confirm iodine’s electronic effects on adjacent substituents. For example, iodine’s electron-withdrawing nature deshields nearby protons .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen-bonding patterns (e.g., carboxylic acid dimerization) using single-crystal diffraction .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., EI or ESI) to rule out dehalogenation artifacts during ionization .

Q. What analytical techniques are critical for characterizing iodinated pyrazole-carboxylic acid derivatives?

- Key Methods :

- HPLC-PDA/MS : Monitor purity and detect iodine loss (e.g., via fragments) using reversed-phase C18 columns with acidic mobile phases .

- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and iodine’s C-I vibrations (~500–600 cm) .

- Elemental Analysis : Verify iodine content (theoretical vs. experimental %) to assess synthetic yield .

Q. What safety protocols are essential for handling iodinated pyrazole derivatives?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Iodinated compounds may release toxic vapors under heat .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal : Quench reactive iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can the steric effects of the 1-butyl and 4-iodo groups influence the design of derivatives for structure-activity relationship (SAR) studies?

- Experimental Design :

- Substituent Scanning : Synthesize analogs with shorter/longer alkyl chains (e.g., methyl, pentyl) or alternative halogens (Br, Cl) to compare steric/electronic impacts on bioactivity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict how iodine’s van der Waals radius (~1.98 Å) affects target binding pockets .

Q. What strategies mitigate stability issues in iodinated pyrazole-carboxylic acids during long-term storage?

- Stabilization Approaches :

- Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photolytic deiodination .

- Moisture Control : Use desiccants (silica gel) to avoid carboxylic acid dimerization or hydrolysis .

Q. How can in silico methods predict the pharmacokinetic (PK) parameters of this compound?

- Computational Workflow :

- ADMET Prediction : Apply SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Iodine’s polarizability may reduce oral bioavailability .

- Metabolic Sites : Identify vulnerable positions (e.g., iodine or butyl groups) for phase I/II metabolism using GLORY or Meteor Nexus .

Q. What interdisciplinary techniques bridge synthetic chemistry and materials science for this compound?

- Innovative Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.